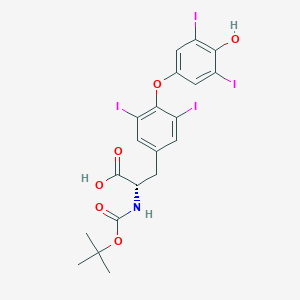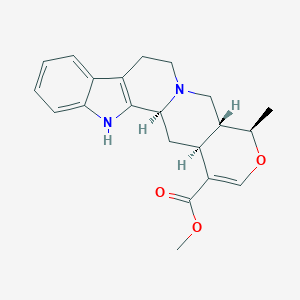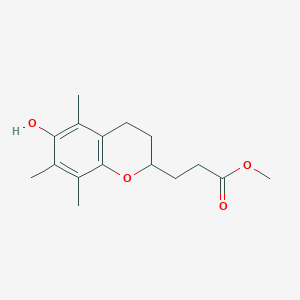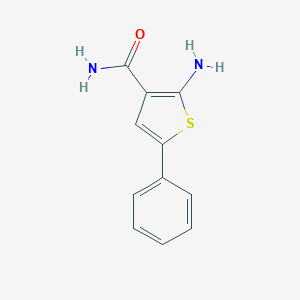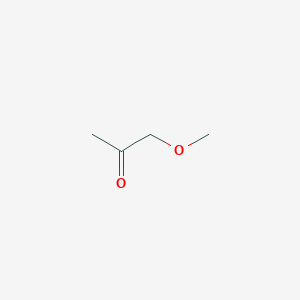
Methoxyacetone
Vue d'ensemble
Description
Methoxyacetone, also known as Methoxy-2-propanone, is a chemical compound with the linear formula CH3COCH2OCH3 . It has a molecular weight of 88.11 . It is used in the synthesis of doubly borylated enolates .
Synthesis Analysis
Methoxyacetone can be synthesized by oxidizing 1-methoxy-2-propanol in the liquid phase using aqueous hydrogen peroxide and a Group 8-10 transition metal catalyst . This process gives high alcohol conversions (>95%) and good selectivities (>80%) to methoxyacetone using mild conditions, simple equipment, and readily available reagents .
Molecular Structure Analysis
Methoxyacetone has four distinct conformers, primarily arising from internal rotations around specific dihedral angles . The Trans-trans conformer (abbreviated as Tt), was found to be the most stable configuration .
Chemical Reactions Analysis
Methoxyacetone’s photochemical behavior provides crucial insights into its reactivity under UV light, unraveling pathways toward the formation of key photoproducts . When exposed to UV irradiation in the 300–260 nm range, a photolysis mechanism was unveiled, indicative of the Norrish type II mechanism .
Physical And Chemical Properties Analysis
Methoxyacetone is a clear pale yellow to yellow liquid . It has a boiling point of 118 °C and a density of 0.957 g/mL at 25 °C . It is miscible with water .
Applications De Recherche Scientifique
Synthesis of Doubly Borylated Enolates
Methoxyacetone is utilized in organic synthesis, particularly in the preparation of doubly borylated enolates. This application is significant in the field of synthetic chemistry as it allows for the creation of complex molecules with high precision .
Photochemistry and UV Reactivity
The compound’s behavior under UV light has been extensively studied, revealing its potential in photochemistry. Researchers have explored Methoxyacetone’s reactivity, which includes pathways toward the formation of key photoproducts, making it valuable in understanding and harnessing photochemical reactions .
Infrared Spectroscopy
Methoxyacetone’s infrared (IR) spectra have been investigated to understand its structural dynamics better. This is particularly useful in spectroscopy, where the compound’s IR signatures provide insights into its molecular arrangements and behavior at varying energy states .
Conformational Analysis
The conformational space of Methoxyacetone has been studied using computational methods. Predicting its conformers and understanding their stability and energy levels is crucial for applications in molecular modeling and computational chemistry .
Photolysis Mechanisms
Methoxyacetone’s photolysis mechanisms have been identified, including the Norrish type II mechanism. This knowledge is applied in the study of reaction kinetics and mechanisms, contributing to the broader field of physical chemistry .
Formation of Photoproducts
Upon UV irradiation, Methoxyacetone undergoes photolysis, leading to the formation of acetone and formaldehyde as significant products. This process is of interest in environmental chemistry, where understanding the breakdown of chemicals under light exposure is essential .
Gas-Phase Chemistry
The gas-phase basicity of Methoxyacetone has been examined, which is relevant in the study of gas-phase ion chemistry. This application is important for atmospheric chemistry and the understanding of chemical processes in the upper atmosphere .
Cryogenic Matrix Isolation
Methoxyacetone has been used in cryogenic matrix isolation studies to isolate and study its monomers. This technique is valuable in analytical chemistry for examining unstable or reactive intermediates at low temperatures .
Safety and Hazards
Methoxyacetone is classified as a flammable liquid and vapor . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept cool . In case of contact with skin or eyes, or if inhaled, immediate medical attention is required .
Orientations Futures
There are ongoing studies exploring the conformational space of Methoxyacetone and learning more about its structural dynamics and behavior at varying energy states . These studies are expected to provide more insights into the properties and potential applications of Methoxyacetone.
Relevant Papers
Mécanisme D'action
Target of Action
Methoxyacetone, also known as Methoxy-2-propanone , is a chemical compound with the molecular formula C4H8O2 It’s known to be used in the synthesis of doubly borylated enolates , suggesting that it may interact with boron-containing compounds or enzymes that process such compounds.
Mode of Action
It’s known that methoxyacetone exhibits reactivity under uv light . This reactivity leads to various photochemical behaviors and transformations, which could be part of its mode of action .
Result of Action
Its photochemical behavior under uv light leads to the formation of key photoproducts . These photoproducts, including an enol acetone and formaldehyde dimer and carbon monoxide, could potentially influence various cellular processes.
Action Environment
The action of Methoxyacetone can be influenced by environmental factors such as light exposure. For instance, its reactivity under UV light triggers photolysis and the formation of key photoproducts . Additionally, the conformational space of Methoxyacetone and its structural dynamics and behavior at varying energy states have been explored , suggesting that its action, efficacy, and stability could be influenced by environmental conditions such as temperature and pressure.
Propriétés
IUPAC Name |
1-methoxypropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-4(5)3-6-2/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZLJOLBIRPEFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064048 | |
| Record name | 2-Propanone, 1-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methoxyacetone | |
CAS RN |
5878-19-3 | |
| Record name | Methoxyacetone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5878-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanone, 1-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005878193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanone, 1-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanone, 1-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methoxyacetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.044 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHOXYACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZHQ6G2H7L3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide](/img/structure/B41115.png)

![[3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenyl] 4-oxopentanoate](/img/structure/B41120.png)


